1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea is an organic compound that features a bromophenyl group and a methylbenzotriazolyl group connected via a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea typically involves the following steps:
Formation of 1-methylbenzotriazole: This can be achieved by methylation of benzotriazole using methyl iodide in the presence of a base such as potassium carbonate.
Preparation of 4-bromoaniline: This involves the bromination of aniline using bromine or a brominating agent like N-bromosuccinimide.
Coupling Reaction: The final step involves the reaction of 1-methylbenzotriazole with 4-bromoaniline in the presence of a coupling agent such as carbonyldiimidazole or triphosgene to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products include oxides or amines.
Hydrolysis: Products include corresponding amines and carbon dioxide.
Scientific Research Applications
1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Chemical Research: It serves as a useful intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(1-methylbenzotriazol-5-yl)urea: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(1-methylbenzotriazol-5-yl)urea: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-3-(1-methylbenzotriazol-5-yl)urea: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O/c1-20-13-7-6-11(8-12(13)18-19-20)17-14(21)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWMDMSRYMNZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Br)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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